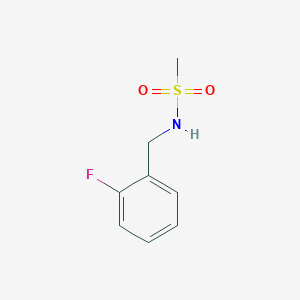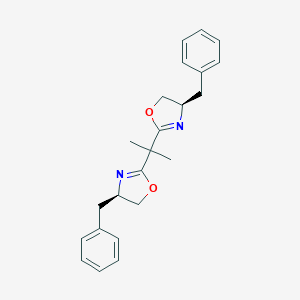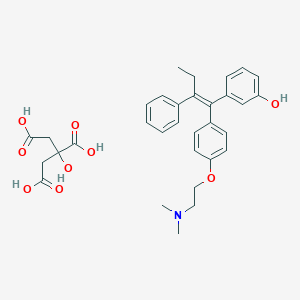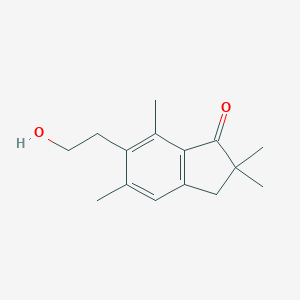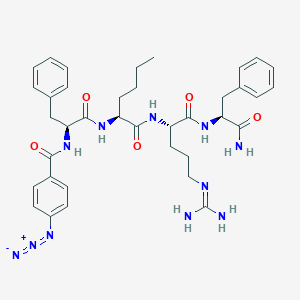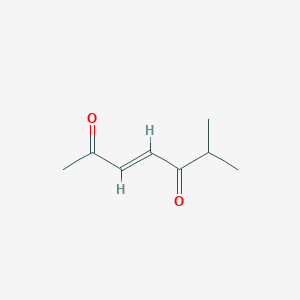
6-Methyl 3-heptene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl 3-heptene-2,5-dione (MHD) is a chemical compound that is commonly used in the flavor and fragrance industry. Its unique aroma and taste make it a popular ingredient in a variety of products such as baked goods, candies, and beverages. However, MHD has also been the subject of scientific research due to its potential health benefits and physiological effects.
Mécanisme D'action
6-Methyl 3-heptene-2,5-dione's mechanism of action is not yet fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. 6-Methyl 3-heptene-2,5-dione may also inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Effets Biochimiques Et Physiologiques
6-Methyl 3-heptene-2,5-dione has been found to have a variety of biochemical and physiological effects. Studies have shown that 6-Methyl 3-heptene-2,5-dione can reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and improve insulin sensitivity. 6-Methyl 3-heptene-2,5-dione has also been found to have neuroprotective properties, which may help to prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methyl 3-heptene-2,5-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 6-Methyl 3-heptene-2,5-dione is also stable and has a long shelf life. However, 6-Methyl 3-heptene-2,5-dione does have some limitations. It can be difficult to work with due to its strong aroma and taste, which can interfere with other experiments. 6-Methyl 3-heptene-2,5-dione can also be expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 6-Methyl 3-heptene-2,5-dione. One area of research is the potential use of 6-Methyl 3-heptene-2,5-dione as a natural food preservative. Studies have shown that 6-Methyl 3-heptene-2,5-dione has antimicrobial properties, which may help to prevent the growth of harmful bacteria in food. Another area of research is the potential use of 6-Methyl 3-heptene-2,5-dione in the treatment of neurodegenerative diseases. Studies have shown that 6-Methyl 3-heptene-2,5-dione has neuroprotective properties, which may help to prevent or slow the progression of these diseases. Finally, more research is needed to fully understand 6-Methyl 3-heptene-2,5-dione's mechanism of action and to identify other potential health benefits.
Méthodes De Synthèse
6-Methyl 3-heptene-2,5-dione can be synthesized through several methods, including the reaction of 2,4-pentanedione with isobutylene in the presence of a strong acid catalyst. Another method involves the reaction of 3-methyl-2-butanone with acetaldehyde in the presence of a base catalyst.
Applications De Recherche Scientifique
6-Methyl 3-heptene-2,5-dione has been the subject of scientific research due to its potential health benefits and physiological effects. Studies have shown that 6-Methyl 3-heptene-2,5-dione has antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. 6-Methyl 3-heptene-2,5-dione has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body and prevent chronic diseases such as arthritis and heart disease.
Propriétés
Numéro CAS |
156666-85-2 |
|---|---|
Nom du produit |
6-Methyl 3-heptene-2,5-dione |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(E)-6-methylhept-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-6(2)8(10)5-4-7(3)9/h4-6H,1-3H3/b5-4+ |
Clé InChI |
BWSZTLQPKADLGT-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)C(=O)/C=C/C(=O)C |
SMILES |
CC(C)C(=O)C=CC(=O)C |
SMILES canonique |
CC(C)C(=O)C=CC(=O)C |
Synonymes |
3-Heptene-2,5-dione, 6-methyl-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



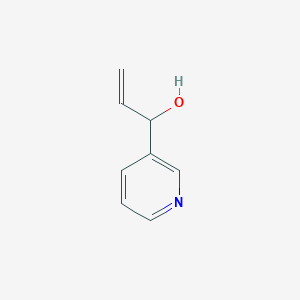
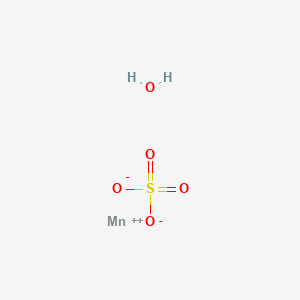
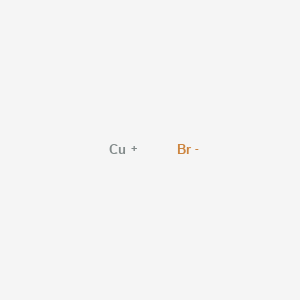

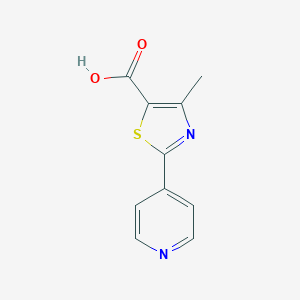

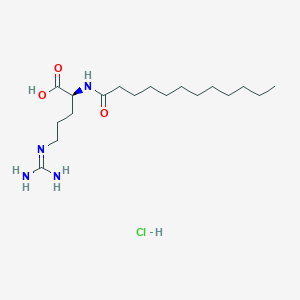
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
